2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(p-tolyl)acetamide
CAS No.: 483292-20-2
Cat. No.: VC4973098
Molecular Formula: C20H18N4OS
Molecular Weight: 362.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 483292-20-2 |
|---|---|
| Molecular Formula | C20H18N4OS |
| Molecular Weight | 362.45 |
| IUPAC Name | N-(4-methylphenyl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C20H18N4OS/c1-13-7-9-15(10-8-13)21-19(25)12-26-20-23-22-18-11-14(2)16-5-3-4-6-17(16)24(18)20/h3-11H,12H2,1-2H3,(H,21,25) |
| Standard InChI Key | HXLVDUCNJPNZJI-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=C3)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, N-(4-methylphenyl)-2-[(5-methyl- triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide, reflects its hybrid architecture combining a triazoloquinoline system with a p-tolyl-substituted acetamide moiety. Its molecular formula, C₂₀H₁₈N₄OS, corresponds to a molecular weight of 362.45 g/mol. The structure features a fused triazole-quinoline core with a methyl group at position 5, a thioether bridge (-S-), and an acetamide group linked to a para-methylphenyl ring.
Key Structural Features:
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Triazolo[4,3-a]quinoline core: A bicyclic system merging a triazole ring (positions 1,2,4) with a quinoline scaffold.
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Methyl substituents: At position 5 of the quinoline ring and the para position of the phenyl group.
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Thioether linkage: Connects the triazoloquinoline system to the acetamide side chain.
Spectroscopic and Computational Data
The compound’s Standard InChIKey (HXLVDUCNJPNZJI-UHFFFAOYSA-N) and SMILES (CC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=C3)C) provide unique identifiers for database searches. Density functional theory (DFT) calculations on analogous triazoloquinoline derivatives have elucidated electronic properties, including charge distribution and frontier molecular orbitals, which influence reactivity and binding affinities.
Table 1: Physicochemical Properties
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis of 2-((5-methyl-[1, triazolo[4,3-a]quinolin-1-yl)thio)-N-(p-tolyl)acetamide involves multi-step organic reactions, typically starting with the construction of the triazoloquinoline core. A general approach includes:
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Formation of the triazole ring: Cyclocondensation of hydrazine derivatives with carbonyl-containing precursors.
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Quinoline annulation: Friedländer or Pfitzinger reactions to fuse the triazole and quinoline systems.
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Thioether linkage introduction: Nucleophilic substitution between a chlorinated acetamide intermediate and a thiol-containing triazoloquinoline.
Critical parameters such as solvent polarity, temperature, and catalyst selection (e.g., sodium ethoxide) influence yield and purity. For instance, refluxing in ethanol with sodium ethoxide promotes efficient thioether bond formation, as demonstrated in analogous syntheses of thienopyridine derivatives .
Structural Analogues and Modifications
Compounds sharing the triazole-thioacetamide motif exhibit diverse bioactivities. For example:
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N-substituted aryl-2-({4-[(substituted arylcarbamoyl)methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamides showed antimicrobial and antioxidant activities, with electron-withdrawing groups enhancing potency.
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Methyl 2-{[4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate formed coordination complexes with Group 12 metals, yielding supramolecular architectures with potential catalytic applications.
Biological Activities and Mechanisms
Table 2: Inferred Anticancer Profile (Based on Analogues)
| Parameter | Observation |
|---|---|
| IC₅₀ (A549 cells) | 8.2–12.4 µM |
| Apoptosis induction | Caspase-3-independent pathway |
| Selectivity index | >3 (vs. NIH/3T3 fibroblasts) |
Antimicrobial and Antioxidant Effects
The thioacetamide group enhances membrane permeability, enabling interactions with microbial targets:
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Antibacterial activity: Analogues with para-substituted phenyl groups inhibited Staphylococcus aureus (MIC: 16–32 µg/mL).
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Antioxidant capacity: Ferric reducing antioxidant power (FRAP) assays demonstrated significant radical scavenging, attributed to the thioether and acetamide functionalities.
Neuroprotective Applications
Triazoloquinoline derivatives inhibit α-synuclein aggregation, a hallmark of Parkinson’s disease. In murine models, analogs prevented bradykinesia and reduced dopaminergic neuron loss.
Computational and Structural Insights
Molecular Docking and Dynamics
DFT-optimized geometries of similar triazoloquinolines reveal planar quinoline systems and non-planar triazole rings, facilitating π-π stacking with aromatic residues in enzyme active sites. Docking studies suggest high affinity for MMP-9’s zinc-binding domain, driven by sulfhydryl coordination and hydrophobic interactions.
Supramolecular Interactions
X-ray crystallography of related compounds shows:
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Centrosymmetric dimers: Stabilized by N—H⋯N hydrogen bonds.
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C—H⋯O and C—H⋯π interactions: Contributing to 3D lattice stability.
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